8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline
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Overview
Description
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C28H25N and a molecular weight of 375.515 g/mol. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with 2,4-diphenylcyclohexanone under acidic conditions, followed by cyclization to form the tetrahydroquinoline ring . Industrial production methods typically involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives using reducing agents like sodium borohydride.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures
Scientific Research Applications
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their potential use in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline can be compared with other similar compounds such as:
2,4-Diphenyl-5,6,7,8-tetrahydroquinoline: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
8-Benzyl-2,4-diphenylquinoline: The absence of the tetrahydro ring structure may result in different chemical and biological properties.
8-Benzyl-2,4-diphenyl-1,2,3,4-tetrahydroquinoline: The presence of additional hydrogen atoms in the tetrahydro ring can influence its reactivity and stability.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N/c1-4-11-21(12-5-1)19-24-17-10-18-25-26(22-13-6-2-7-14-22)20-27(29-28(24)25)23-15-8-3-9-16-23/h1-9,11-16,20,24H,10,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTZLOGLISDCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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